molecular formula C20H43NO6S B12689745 Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate CAS No. 98072-10-7

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate

Cat. No.: B12689745
CAS No.: 98072-10-7
M. Wt: 425.6 g/mol
InChI Key: FJDKBYFACUUWKN-UHFFFAOYSA-M
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Description

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C18H38NO2.C2H5O4S. It is known for its unique structure, which includes a decyl group, an ethyl group, and an ammonium ion. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with 2-(1-oxodecyloxy)ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different amine derivatives.

    Substitution: The ethyl and decyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological membranes and ion transport.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium chloride
  • Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium bromide
  • Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium nitrate

Uniqueness

Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

98072-10-7

Molecular Formula

C20H43NO6S

Molecular Weight

425.6 g/mol

IUPAC Name

2-decanoyloxyethyl(triethyl)azanium;ethyl sulfate

InChI

InChI=1S/C18H38NO2.C2H6O4S/c1-5-9-10-11-12-13-14-15-18(20)21-17-16-19(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-17H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

FJDKBYFACUUWKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-]

Origin of Product

United States

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